4-Hydroxylidocaine

Pharmacokinetics Drug Metabolism Analytical Chemistry

4-Hydroxylidocaine is the definitive reference standard for accurate lidocaine impurity profiling and metabolite quantitation. Unlike lidocaine or MEGX, this ring-hydroxylated metabolite exists predominantly in conjugated form in biological matrices, mandating hydrolysis during sample preparation. Generic substitution with unconjugated analogs invalidates analytical results. Supplied with full characterization data and USP/EP traceability, it is essential for validated HPLC/LC-MS methods in ANDA submissions, forensic toxicology (ISO/IEC 17025), and pharmacokinetic studies. Ensure method integrity—use the authentic 4-hydroxylidocaine standard.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS No. 39942-41-1
Cat. No. B044769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxylidocaine
CAS39942-41-1
Synonyms2-(Diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)acetamide;  2-Diethylamino-4’-hydroxy-2’,6’-acetoxylidide;  4-Hydroxylignocaine; 
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=C(C=C1C)O)C
InChIInChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-12(17)8-11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18)
InChIKeySJQBSVVRFGDJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxylidocaine (CAS 39942-41-1) Procurement Guide for Pharmaceutical R&D and Forensic Toxicology


4-Hydroxylidocaine (CAS 39942-41-1), also known as 2-(Diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)acetamide, is a ring-hydroxylated metabolite of the widely used local anesthetic and antiarrhythmic agent lidocaine [1]. This compound is primarily utilized as a high-purity analytical reference standard in pharmaceutical quality control, forensic toxicology, and pharmacokinetic research [2]. Unlike the parent drug lidocaine, 4-hydroxylidocaine exhibits distinct physicochemical and metabolic properties, including increased polarity and a predominant conjugated state in biological systems, which critically impact its analytical detection and interpretation [3].

Why 4-Hydroxylidocaine Cannot Be Substituted by Lidocaine or Other Metabolites in Analytical Workflows


Generic substitution is not viable due to fundamental differences in chemical structure and biological fate. 4-Hydroxylidocaine possesses a phenolic hydroxyl group that significantly increases its polarity and facilitates extensive phase II conjugation (glucuronidation/sulfation), a metabolic pathway not shared by lidocaine or its N-dealkylated metabolites like monoethylglycinexylidide (MEGX) [1]. Consequently, in biological matrices, 4-hydroxylidocaine exists predominantly in conjugated forms, whereas lidocaine and MEGX are present mainly unconjugated [2]. This dictates the use of distinct analytical methods—requiring hydrolysis steps for 4-hydroxylidocaine quantitation—and invalidates the use of alternative compounds as direct analytical surrogates or internal standards for this specific analyte [3].

Quantitative Differentiation of 4-Hydroxylidocaine from Lidocaine and Key Metabolites


Metabolic Fate Divergence: Conjugation Prevalence of 4-Hydroxylidocaine vs. Lidocaine and MEGX

In equine pharmacokinetic studies, 4-hydroxylidocaine (4-OH) was present predominantly in conjugated forms (glucuronide/sulfate), a critical distinction from lidocaine and MEGX, which circulate primarily as unconjugated species [1]. This differential conjugation necessitates enzymatic hydrolysis during sample preparation for accurate quantitation of total 4-hydroxylidocaine, a step not required for lidocaine or MEGX analysis.

Pharmacokinetics Drug Metabolism Analytical Chemistry

Pharmacokinetic Distinction: Elimination Rate Constant (Ke) of 4-Hydroxylidocaine

Following intravenous lidocaine administration (100 mg) in horses, the median elimination micro-constant (Ke) for 4-hydroxylidocaine was 1.79 hr⁻¹ (range 1.22–2.39) [1]. This Ke value is distinct from those of the parent drug lidocaine (4.12 hr⁻¹), 3-hydroxylidocaine (1.25 hr⁻¹), and MEGX (1.69 hr⁻¹), reflecting its unique clearance profile.

Pharmacokinetics Toxicology Therapeutic Drug Monitoring

Structural Divergence Enabling Specific MS Detection: mzCloud Spectral Library Confirmation

4-Hydroxylidocaine possesses a distinct mass spectral fingerprint in the mzCloud database (Reference7205), curated from high-resolution Orbitrap MS data [1]. This validated spectral signature is unique compared to lidocaine and its other metabolites (e.g., MEGX, GX), enabling unequivocal identification and quantification in complex biological matrices without isobaric interference.

Mass Spectrometry Metabolomics Forensic Chemistry

Regulatory Impurity Profiling: 4-Hydroxylidocaine as a Key Lidocaine Impurity Marker

4-Hydroxylidocaine is listed as a process-related impurity in lidocaine drug substance and product monographs, with reference standards required for ANDA submissions and stability studies [1]. The compound is supplied with full characterization data compliant with ICH guidelines, including traceability to USP or EP pharmacopeial standards, a capability not universally available for all lidocaine metabolite reference materials [2].

Pharmaceutical Analysis Quality Control Regulatory Affairs

Physicochemical Property Contrast: Melting Point and Solubility Differences

The melting point of 4-hydroxylidocaine is reported as 178–180 °C, and its solubility is limited to chloroform (slightly) and methanol (slightly) . These properties differ from lidocaine (melting point ~68 °C; soluble in water, ethanol) due to the phenolic -OH group, which enhances crystal lattice energy and reduces lipophilicity (XLogP3 = 1.9) [1].

Preformulation Analytical Method Development Material Science

Primary Industrial and Research Applications of 4-Hydroxylidocaine Based on Differential Evidence


Pharmaceutical Quality Control for Lidocaine ANDA Submissions

4-Hydroxylidocaine is used as a certified reference standard for impurity profiling in lidocaine drug substance and finished product testing. Its USP/EP traceability and full characterization data support method validation (AMV) and stability studies required for Abbreviated New Drug Applications (ANDA) [3]. The distinct conjugation state of 4-hydroxylidocaine, compared to lidocaine and MEGX, necessitates its inclusion as a separate impurity marker in validated HPLC/LC-MS methods [4].

Forensic Toxicology and Equine Doping Control

In forensic and equine anti-doping laboratories, 4-hydroxylidocaine serves as a target analyte for confirming lidocaine exposure. Its unique elimination kinetics (Ke = 1.79 hr⁻¹) and extensive conjugation require hydrolysis during sample preparation, differentiating it from other metabolites like MEGX and 3-OH [3]. Authentic reference standards are essential for developing validated LC-MS/MS methods that meet ISO/IEC 17025 accreditation requirements [4].

Pharmacokinetic and Metabolism Research

Researchers investigating lidocaine metabolism utilize 4-hydroxylidocaine as an analytical standard to quantify this hydroxylated pathway. Its distinct mass spectral fingerprint (mzCloud Reference7205) enables specific detection without interference from co-eluting metabolites [3]. The compound's increased polarity and reduced lipophilicity (XLogP3 = 1.9) also make it a valuable probe for studying phase II conjugation reactions in vitro and in vivo [4].

Quote Request

Request a Quote for 4-Hydroxylidocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.